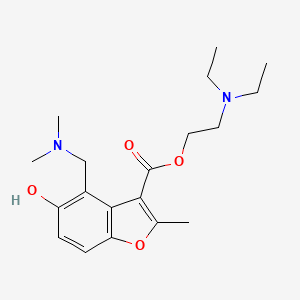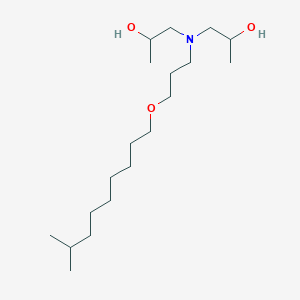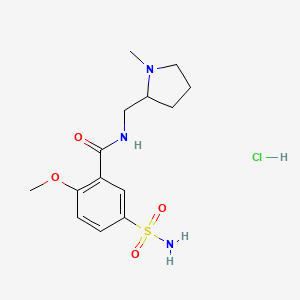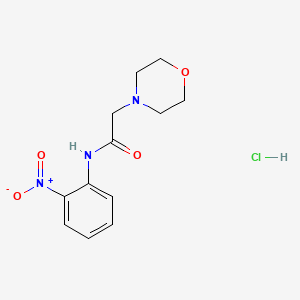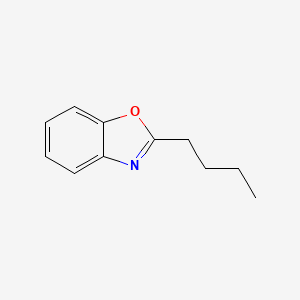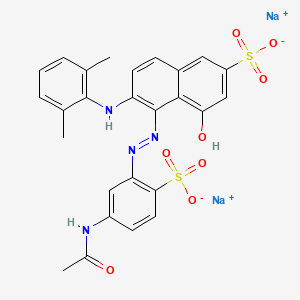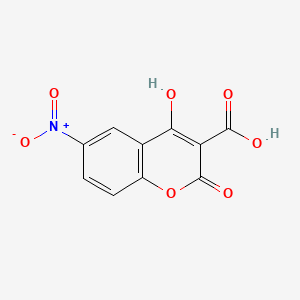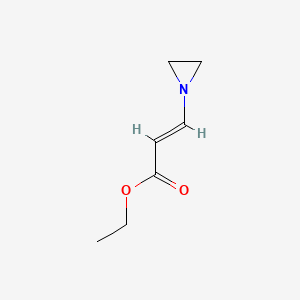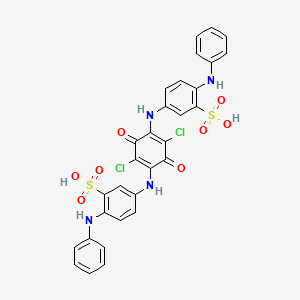
3,3'-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-dione with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes purification steps such as crystallization or chromatography to isolate the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s aromatic rings and sulfonic acid groups, which facilitate binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: This compound shares a similar quinone structure and is used in oxidative reactions.
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Another related compound with similar chemical properties and applications.
Uniqueness
What sets 3,3’-((2,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diyl)diimino)bis(6-anilinobenzenesulphonic) acid apart is its combination of aromatic rings and sulfonic acid groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific and industrial applications .
Eigenschaften
CAS-Nummer |
93964-65-9 |
|---|---|
Molekularformel |
C30H22Cl2N4O8S2 |
Molekulargewicht |
701.6 g/mol |
IUPAC-Name |
2-anilino-5-[[4-(4-anilino-3-sulfoanilino)-2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C30H22Cl2N4O8S2/c31-25-27(35-19-11-13-21(23(15-19)45(39,40)41)33-17-7-3-1-4-8-17)29(37)26(32)28(30(25)38)36-20-12-14-22(24(16-20)46(42,43)44)34-18-9-5-2-6-10-18/h1-16,33-36H,(H,39,40,41)(H,42,43,44) |
InChI-Schlüssel |
AGSDLBDGIVXKLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C(=O)C(=C(C3=O)Cl)NC4=CC(=C(C=C4)NC5=CC=CC=C5)S(=O)(=O)O)Cl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


